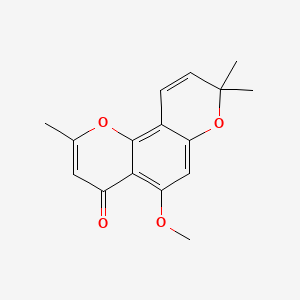

5-O-Methylalloptaeroxylin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9-7-11(17)14-13(18-4)8-12-10(15(14)19-9)5-6-16(2,3)20-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADZFFQFRJPWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C3C(=C2O1)C=CC(O3)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331694 | |

| Record name | Perforatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35930-31-5 | |

| Record name | Perforatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35930-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perforatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Chemodiversity

Botanical Sources and Distribution

The presence of 5-O-Methylalloptaeroxylin has been confirmed in several plant species across different families, most notably Simaroubaceae, Rutaceae, and Ptaeroxylaceae.

Isolation from Harrisonia perforata (Simaroubaceae)

Harrisonia perforata (Blanco) Merr., a prickly shrub found throughout Southeast Asia, is a known botanical source of this compound. mdpi.com Studies focused on the phytochemical constituents of this plant have successfully isolated this compound from its branches. biocrick.comresearchgate.net In one study, it was isolated alongside several other known chromones, including peucenin-7-methyl ether, perforatic acid, eugenin, saikochromone A, and greveichromenol. biocrick.comresearchgate.net Another investigation of the branches also yielded this compound, referred to as compound 4 in the study, along with other chromones like alloptaeroxylin (B1642927) and perforamone D. researchgate.net The roots of Harrisonia perforata have also been a source for the isolation of various compounds, though this compound is more frequently reported from the branches. cabidigitallibrary.orgscilit.com

Isolation from Ptaeroxylon obliquum (Rutaceae)

Ptaeroxylon obliquum (Thunb.) Radlk., commonly known as Sneezewood, is another significant source of this compound. pfaf.orgprota4u.orgknapsackfamily.comgenome.jpknapsackfamily.com This tree, native to Southern Africa, contains a variety of chromones and other phenolic compounds in its wood and leaves. pfaf.orgprota4u.org Phytochemical analysis has identified this compound as one of the constituents of this plant. pfaf.orgprota4u.orgknapsackfamily.com The presence of this compound contributes to the complex chemical profile of Ptaeroxylon obliquum. mdpi.com

Isolation from Cedrelopsis gracilis (Ptaeroxylaceae)

The stem bark of Cedrelopsis gracilis, a plant belonging to the Ptaeroxylaceae family and native to Madagascar, has also been found to contain this compound. biocrick.comvulcanchem.combiocrick.comresearchgate.net Its isolation was reported along with other known prenylated coumarins such as ptaerochromenol (B100583) and umtatin, as well as novel pentanortriterpenoids. biocrick.combiocrick.comresearchgate.netresearchgate.net The co-occurrence of these diverse compounds highlights the rich secondary metabolism of the Cedrelopsis genus. vulcanchem.com

Presence in Traditional Herbal Formulations

The plants from which this compound is isolated have established uses in traditional medicine.

Harrisonia perforata is utilized in various traditional systems. In Thailand, it is known as “Khon-Tha” and different parts of the plant are used to address conditions like fever, diarrhea, and malaria. mdpi.com It is also a component of a Thai traditional herbal formulation known as "Bencha-Loga-Wichien," which is used for antipyretic purposes and to treat skin disorders. researchgate.netscilit.com In the Philippines, a decoction of the root bark is used for diarrhea and dysentery. stuartxchange.org In China, the roots, stems, leaves, and fruit are believed to have various medicinal properties. google.com

Ptaeroxylon obliquum , or Sneezewood, has a history of use in African traditional medicine. mdpi.comsanbi.org The bark, sawdust, and smoke are used as a snuff for headaches. prota4u.orgmdpi.com Infusions of the bark and wood are considered remedies for rheumatism, arthritis, and heart complaints. prota4u.org The wood resin is applied to warts, and wood chips are used to repel moths. prota4u.orgsanbi.orglifestyleseeds.co.za

Cedrelopsis gracilis and the related Cedrelopsis grevei are important in Malagasy traditional medicine. laboratoirealtho.frresearchgate.net The stem bark extract of C. grevei is traditionally used for coughs, asthma, diabetes, and as a post-partum tonic. pfaf.org The essential oil from the bark is used in massage to treat body pains and fever. pfaf.org The wood is also valued for construction due to its durability. laboratoirealtho.fr

Biosynthetic Pathways and Precursors

The biosynthesis of this compound, as an angular pyranocoumarin, is part of the broader phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites in plants.

Putative Biosynthetic Routes of Chromones

Chromones and coumarins share common biosynthetic origins. The general pathway starts with L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaric acid and then p-coumaroyl-CoA. mdpi.comresearchgate.netfrontiersin.org

The formation of the coumarin (B35378) scaffold, a precursor to pyranocoumarins, involves the ortho-hydroxylation of cinnamic acid derivatives. frontiersin.org A key intermediate for many coumarins is umbelliferone (B1683723). mdpi.commdpi.com The diversification into linear or angular pyranocoumarins occurs from this point. frontiersin.orgresearchgate.net The precursor for angular pyranocoumarins is osthenol, which is formed by the prenylation of umbelliferone at the C-8 position. frontiersin.orgmdpi.comresearchgate.net Subsequent cyclization and other modifications, such as methylation, would then lead to the formation of specific angular pyranocoumarins like this compound. cdnsciencepub.com The biosynthesis of chromones is also linked to the polyketide pathway, with type III polyketide synthases playing a key role in forming the chromone (B188151) backbone. researchgate.netmdpi.com

Involvement in Broader Metabolic Pathways (e.g., Terpenoid and Steroid Biosynthesis)

The biosynthesis of this compound is intrinsically linked to broader metabolic pathways in plants, specifically the terpenoid and steroid biosynthesis pathways. frontiersin.org Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and are synthesized from five-carbon isoprene (B109036) units. tugraz.attandfonline.com

In plants, two main pathways are responsible for producing the universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): nih.govresearchgate.net

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is primarily responsible for producing precursors for sesquiterpenoids (C15) and triterpenoids (C30), which include sterols. tugraz.atresearchgate.net

The Methylerythritol Phosphate (B84403) (MEP) Pathway: Located in the plastids, this pathway supplies precursors for monoterpenoids (C10), diterpenoids (C20), and tetraterpenoids (C40). tandfonline.comresearchgate.net

The structure of this compound is a pyranochromone, which features a chromone core with a fused dimethylpyran ring. This dimethylpyran moiety is a classic indicator of prenylation, a process where a prenyl group (derived from DMAPP or another isoprenoid diphosphate) is attached to a precursor molecule. The biosynthesis of the chromone core itself is often associated with the polyketide pathway, but the addition of the prenyl group directly links it to terpenoid metabolism. The formation of the parent compound, alloptaeroxylin, would involve the condensation of a polyketide-derived phenolic intermediate with a prenyl unit from the terpenoid pathway, followed by cyclization. The final step to yield this compound is a methylation reaction at the C-5 hydroxyl group.

Direct evidence for this involvement comes from metabolic studies. For instance, a study investigating the cecal microbiota and host metabolism in Wenchang chickens noted a significant negative association between the microbe Prevotella sp. P5-64 and several compounds, including this compound, which are involved in the terpenoid and steroid biosynthesis pathways. frontiersin.org This finding explicitly categorizes this compound with metabolites of this pathway, reinforcing the biosynthetic link suggested by its chemical structure.

Table 2: Research Findings on Metabolic Pathway Involvement

| Study Focus | Key Finding | Associated Metabolites in Pathway | Reference |

|---|---|---|---|

| Cecal Microbiota and Host Metabolism in Wenchang Chickens | A significant negative correlation was observed between Prevotella sp. P5-64 and metabolites involved in terpenoid and steroid biosynthesis. | This compound, (R)-mevalonate, Nalidixic acid, Deoxyloganin | frontiersin.org |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches for Related Chromone (B188151) Structures

The synthesis of the chromone core, the central building block of 5-O-Methylalloptaeroxylin, has been extensively studied. Several classical and modern methods are employed to construct this heterocyclic system, which can then be further elaborated to achieve the final angular pyranochromone structure.

One of the most prominent methods is the Baker-Venkataraman Rearrangement . This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which subsequently undergoes acid-catalyzed cyclodehydration to yield the chromone ring. wikipedia.orgjk-sci.comchemistry-reaction.com The reaction typically proceeds by forming an enolate which then attacks the ester carbonyl intramolecularly. wikipedia.orgchemistry-reaction.com A variety of bases can be used, including potassium hydroxide, potassium tert-butoxide, or sodium hydride. jk-sci.com A "soft-enolization" variant of this rearrangement has also been developed, using a weaker base like DIPEA in the presence of a Lewis acid such as MgBr₂, which can make the process more compatible with sensitive functional groups. acs.org

Another common pathway begins with the Claisen-Schmidt condensation to produce a chalcone (B49325) intermediate. researchgate.netcore.ac.ukulpgc.es This base- or acid-catalyzed reaction condenses a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. researchgate.netulpgc.es The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form the chromone structure.

More recent strategies focus on transition-metal-catalyzed reactions, which often offer higher efficiency and regioselectivity. For instance, rhodium(III)-catalyzed C-H activation and annulation of salicylaldehydes with compounds like diazo-ketones or propargylic acetates provides a direct route to the chromone core. acs.orgorganic-chemistry.orgorganic-chemistry.org Palladium-catalyzed reactions, such as the cyclocarbonylation of o-iodophenols with terminal acetylenes, also provide an efficient means to construct the chromone skeleton. organic-chemistry.org

A synthesis of Ptaeroxylin (B86782), a closely related oxepinochromone, was achieved starting from noreugenin. The strategy involved selective protection and allylation of hydroxyl groups, followed by a Claisen rearrangement and a crucial ring-closing metathesis step to form the seven-membered ring. acs.org

Table 1: Key Synthetic Methods for Chromone Ring Formation

| Method | Description | Key Reagents | Ref. |

| Baker-Venkataraman Rearrangement | Rearrangement of a 2-acyloxyaryl ketone to a 1,3-diketone, followed by cyclodehydration. | Base (e.g., KOH, NaH), Acid (for cyclization) | wikipedia.orgjk-sci.com |

| Chalcone Cyclization | Claisen-Schmidt condensation of a 2'-hydroxyacetophenone and an aldehyde to a chalcone, followed by oxidative cyclization. | Base (e.g., NaOH), Oxidant (e.g., I₂, DMSO) | researchgate.net |

| Rhodium-Catalyzed C-H Activation | Annulation of salicylaldehydes with various partners like diazo compounds or alkynes. | [Cp*RhCl₂]₂, Additive (e.g., AcOH) | organic-chemistry.orgorganic-chemistry.org |

| Palladium-Catalyzed Carbonylation | Cyclocarbonylation of o-iodophenols with terminal acetylenes. | Pd/C, CO gas | organic-chemistry.org |

Semisynthetic Transformations of Natural Precursors

Semisynthesis offers an alternative and often more efficient route to this compound by leveraging structurally similar, naturally abundant precursors. The most logical precursor is Alloptaeroxylin (B1642927), which differs only by a hydroxyl group at the C-5 position instead of a methoxy (B1213986) group.

The key transformation required is the selective O-methylation of the C-5 phenolic hydroxyl group. This reaction must be performed selectively, without affecting other potential reactive sites in the molecule. While the C-5 hydroxyl group in chromones is known to have lower reactivity due to hydrogen bonding with the C-4 carbonyl group, this can be overcome with appropriate reagents. researchgate.net

Common methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃) are often used for this purpose. mdpi.com A greener and safer alternative is the use of dimethyl carbonate (DMC) with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netmdpi.com This system has proven effective for the O-methylation of various flavonoids, which share the chromone core. mdpi.com

Another approach involves enzymatic O-methylation. O-methyltransferases (OMTs) are enzymes that catalyze the transfer of a methyl group with high regioselectivity. acs.org While not yet reported specifically for Alloptaeroxylin, the development of OMT biocatalysts with broad substrate promiscuity could provide a highly specific and environmentally friendly method for this transformation in the future. acs.org

A synthesis of alloptaeroxylin methyl ether (this compound) has been reported starting from 6-acetyl-5,7-dihydroxy-2,2-dimethylchroman. lookchem.com This precursor undergoes a Claisen condensation, followed by benzylic bromination and dehydrobromination to yield alloptaeroxylin, which is then methylated to give the final product. lookchem.com A separate paper describes the demethylation of the methyl ether of dihydro-alloptaeroxylin using anhydrous aluminum chloride. ias.ac.inresearchgate.net

Derivatization Strategies for Analog Generation

To explore the structure-activity relationships and develop new compounds with potentially improved biological profiles, derivatization of the this compound scaffold is crucial. The inherent reactivity of the chromone nucleus provides several handles for chemical modification.

The α,β-unsaturated ketone system within the chromone ring is a key site for reactivity. The C-2 and C-3 positions are particularly susceptible to various transformations. For example, the C-2 position of chromones can be arylated using palladium-catalyzed C-H activation protocols with aryl boronic acids or arenes. rhhz.net The C-3 position can also be functionalized; for instance, a visible-light-induced radical cascade reaction has been used to introduce CF₂-containing groups at this position. acs.org

The aromatic ring of the chromone is another target for modification. Transition metal-catalyzed C-H functionalization offers a powerful tool for direct and regioselective derivatization. The C-5 position, for example, can undergo direct oxidative cross-coupling with olefins catalyzed by rhodium(III). rsc.org This ketone-directed C-H activation allows for the introduction of various groups, including allyl, amide, and alkenyl moieties. rsc.org

Further modifications could include:

Modification of the C-2 Methyl Group: The methyl group could potentially be functionalized via radical bromination followed by nucleophilic substitution to introduce a variety of side chains.

Reactions on the Pyran Ring: The pyran ring could be opened or otherwise modified, though this would likely require more forcing conditions and could lead to a loss of the characteristic angular structure.

Demethylation and Re-alkylation: The C-5 methoxy group can be cleaved to regenerate the hydroxyl group, which can then be derivatized with different alkyl or acyl groups to produce a library of new ethers and esters.

Table 2: Potential Derivatization Strategies for the Pyranochromone Scaffold

| Reaction Type | Target Position(s) | Potential Reagents | Resulting Modification | Ref. |

| C-H Arylation | C-2 | Aryl boronic acids, Pd(OAc)₂ | Introduction of aryl groups | rhhz.net |

| C-H Alkenylation | C-5 | Olefins, [RhCp*Cl₂]₂ | Introduction of alkenyl groups | rsc.org |

| Radical Addition | C-3 | Ethyl bromodifluoroacetate, photoredox catalyst | Introduction of CF₂-containing moieties | acs.org |

| O-Demethylation | C-5 | BBr₃, AlCl₃ | Conversion of methoxy to hydroxyl | ias.ac.in |

| O-Alkylation/Acylation | C-5 (after demethylation) | Alkyl/acyl halides, base | Generation of new ether/ester analogs | foodengprog.org |

Development of Novel Synthetic Pathways for this compound and its Analogues

The future of synthesizing complex molecules like this compound lies in the development of more efficient, atom-economical, and sustainable synthetic pathways. Modern synthetic chemistry is moving towards cascade or domino reactions, where multiple bonds are formed in a single pot, minimizing purification steps and waste generation.

For the chromone core, novel pathways are continuously being explored. For example, a palladium-catalyzed [2+2+1] domino annulation of 3-iodochromones with other components has been developed to create complex, chromone-fused polycyclic systems. rsc.orgrsc.org While this specific reaction builds upon a pre-formed chromone, the principle of using domino reactions to rapidly increase molecular complexity is highly relevant.

The application of biocatalysis is a promising avenue. The use of enzymes, such as lipases, has been reported for the efficient oxidative cyclization to form 3-hydroxy chromones under environmentally friendly conditions. tandfonline.com As mentioned earlier, engineered O-methyltransferases could provide a highly selective method for the final step in a chemoenzymatic synthesis of this compound. acs.org

Direct C-H functionalization represents a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials. rhhz.netrsc.org Developing C-H activation strategies that can directly construct the fused pyran ring onto a chromone precursor would be a significant advance, creating a highly step-economical route to the angular pyranochromone family. For example, iridium-catalyzed C-H activation has been successfully employed for chromone synthesis in water, highlighting a move towards greener solvent systems. acs.org

These advanced methodologies—domino reactions, biocatalysis, and C-H activation—hold the key to developing next-generation synthetic routes to this compound and its analogs, enabling more rapid and sustainable production for further research and development.

Advanced Spectroscopic Characterization and Analytical Methodologies

Elucidation of Molecular Architecture

The structural framework of 5-O-Methylalloptaeroxylin has been pieced together using a variety of spectroscopic data. The molecule is classified as a pyranochromone, characterized by a pyran ring fused to a chromone (B188151) (1-benzopyran) moiety. np-mrd.org Its structure features a 5-methoxy group and two methyl substituents. up.ac.za The fundamental structure consists of a chromone core fused with a dimethylpyran ring. This basic architecture is confirmed through extensive spectroscopic analysis, particularly NMR and mass spectrometry, which provide definitive evidence for the connectivity and spatial arrangement of the atoms. up.ac.zacsic.es

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationup.ac.zacsic.esias.ac.in

NMR spectroscopy stands as a cornerstone technique in the structural confirmation of this compound. up.ac.za Both one-dimensional and two-dimensional NMR experiments have been employed to assign the proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecule's connectivity. up.ac.za

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)ias.ac.in

One-dimensional NMR techniques provide foundational information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum reveals the presence of distinct proton signals. For instance, the protons of the gem-dimethyl group on the pyran ring typically appear as a singlet, while aromatic and olefinic protons resonate at characteristic downfield shifts. ias.ac.in The methoxy (B1213986) group protons also present as a sharp singlet. up.ac.za

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. Key signals include those for the carbonyl carbon of the pyrone ring (around δC 177.6), the carbons of the chromone core, and the methoxy and methyl substituents (at δC 56.3 and 19.7, respectively). up.ac.za

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon spectrum. up.ac.zajeoljason.com

Table 1: ¹³C NMR Spectral Data for the Chromone Core of this compound up.ac.za

| Carbon Atom | Chemical Shift (δC) in ppm |

| C-2 | 162.6 |

| C-3 | 111.8 (CH) |

| C-4 | 177.6 (C=O) |

| C-4a | 108.4 |

| C-5 | 160.6 |

| C-6 | 96.3 (CH) |

| C-7 | 157.6 |

| C-8 | 102.3 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)up.ac.zaias.ac.in

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms, providing a more robust structural elucidation. up.ac.za

COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.netucsb.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. up.ac.zaresearchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) is pivotal in piecing together the molecular skeleton by showing long-range correlations (typically over two to three bonds) between protons and carbons. up.ac.zaresearchgate.netprinceton.edu For example, HMBC correlations can confirm the position of the methoxy group by showing a correlation between the methoxy protons and the carbon at the C-5 position. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. researchgate.netucsb.edu

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessmentcsic.esias.ac.in

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. csic.esias.ac.in41.89.96

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)ias.ac.in

HRESIMS provides a highly accurate mass measurement of the molecule, which allows for the determination of its elemental formula. ias.ac.inmeasurlabs.comresearchgate.net This technique is instrumental in confirming the molecular formula of C₁₆H₁₆O₄ for this compound. np-mrd.org The high resolution of this method allows for the differentiation between compounds with very similar molecular weights, ensuring a high degree of confidence in the identification. labmanager.comchromatographyonline.com

Chromatographic Techniques for Isolation and Analysiscsic.esias.ac.inresearchgate.net

The isolation and purification of this compound from natural sources, such as the plant Ptaeroxylon obliquum, relies heavily on chromatographic techniques. up.ac.zapurdue.edumdpi.com

Column chromatography over silica (B1680970) gel is a standard method used for the initial fractionation of plant extracts. up.ac.zaias.ac.inmdpi.com Elution with a gradient of solvents, such as n-hexane and ethyl acetate, allows for the separation of compounds based on their polarity. up.ac.za Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) , which offers higher resolution and efficiency in isolating the pure compound. mdpi.com These chromatographic methods are not only crucial for obtaining pure this compound for spectroscopic analysis and biological testing but also for the analytical quantification of the compound in various extracts. mdpi.com

Column Chromatography

Column chromatography is a fundamental and widely used technique for the purification of this compound from crude plant extracts. rnlkwc.ac.inchemistryviews.org This method involves packing a solid adsorbent material, known as the stationary phase, into a vertical glass column. A solvent or mixture of solvents, the mobile phase, is then passed through the column to facilitate the separation. rnlkwc.ac.in

In the context of isolating this compound, silica gel is commonly employed as the stationary phase due to its polarity and effectiveness in separating moderately polar compounds. uonbi.ac.keup.ac.za The process typically begins with the fractionation of a crude plant extract, for instance from the leaves of Ptaeroxylon obliquum or the branches of Harrisonia perforata. up.ac.zabiocrick.com A multi-step column chromatography approach is often utilized to progressively enrich the fraction containing the target compound. biocrick.com

The separation is based on the principle of differential adsorption; compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are eluted faster. chemistryviews.org Researchers select a mobile phase with the appropriate polarity to achieve effective separation. The process is often monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). up.ac.za For example, O-Methylalloptaeroxylin has been successfully isolated from the chloroform (B151607) fraction of plant extracts using silica gel column chromatography. up.ac.za It has also been isolated from the stem bark of Cedrelopsis gracilis and the leaves of Ptaeroxylon obliquum using this method. nih.govvulcanchem.com

| Parameter | Description | Source(s) |

| Technique | Adsorption Column Chromatography | rnlkwc.ac.in |

| Stationary Phase | Silica Gel | uonbi.ac.keup.ac.za |

| Application | Isolation and purification from crude extracts | up.ac.zabiocrick.com |

| Principle | Separation based on differential adsorption and polarity | rnlkwc.ac.inchemistryviews.org |

| Common Source Materials | Harrisonia perforata, Ptaeroxylon obliquum, Cedrelopsis gracilis | up.ac.zabiocrick.comvulcanchem.com |

Preparative Layer Chromatography (PLC)

Preparative Layer Chromatography (PLC) serves as a purification technique for isolating compounds on a larger scale than analytical TLC, typically for quantities up to 100 mg. chemrxiv.org This method utilizes glass plates coated with a thicker layer (250–2000 µm) of adsorbent, most commonly silica gel. chemrxiv.orgmaterialharvest.com

PLC has been employed for the further purification of fractions containing O-methylalloptaeroxylin obtained from initial separation steps like column chromatography. uonbi.ac.ke The principle is similar to analytical TLC, where the sample is applied as a band onto the plate, which is then developed in a chamber with a suitable mobile phase. chemrxiv.org The separated bands of compounds are visualized, often under UV light, and the band corresponding to this compound is physically scraped from the plate. The compound is then recovered by eluting it from the silica gel with a highly polar solvent. chemrxiv.org This technique is particularly useful for separating compounds with very similar retention factors that are difficult to resolve by column chromatography. chemrxiv.org

| Parameter | Description | Source(s) |

| Technique | Preparative Layer Chromatography (PLC or prepTLC) | chemrxiv.org |

| Stationary Phase | Glass-backed plates with a thick layer (250-2000 µm) of silica gel | chemrxiv.orgmaterialharvest.com |

| Application | Small-scale purification (<100 mg) of compounds | uonbi.ac.kechemrxiv.org |

| Procedure | 1. Sample applied as a band. 2. Plate developed in a solvent chamber. 3. Desired band is scraped off. 4. Compound is eluted from the adsorbent. | chemrxiv.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an essential, rapid, and inexpensive analytical technique used throughout the isolation process of this compound. du.ac.innih.gov It is performed on plates coated with a thin layer of an adsorbent like silica gel. wikipedia.org TLC is used for several key purposes: to monitor the progress of the separation achieved by column chromatography, to identify fractions containing the desired compound, and to determine the optimal solvent system for column or preparative chromatography. up.ac.zaumich.edu

In practice, a small amount of the sample is spotted onto the TLC plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). umich.edu The solvent moves up the plate by capillary action, separating the components of the mixture at different rates based on their polarity. wikipedia.org The separated spots are often visualized under UV light, as compounds like coumarins are typically UV-active. umich.edu Fractions collected from column chromatography are compared against a reference standard of this compound on the same TLC plate to identify its presence. 41.89.96 The technique's ability to run multiple samples simultaneously under identical conditions makes it highly efficient for screening numerous fractions. 41.89.96pubcompare.ai

| Parameter | Description | Source(s) |

| Technique | Thin-Layer Chromatography (TLC) | wikipedia.org |

| Stationary Phase | Silica gel 60 F254 plates | up.ac.za |

| Application | - Monitoring column chromatography fractions. - Purity assessment. - Determining optimal solvent systems. | up.ac.zaumich.edu |

| Visualization | UV light (typically 254 nm) | wikipedia.orgumich.edu |

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography–Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. wikipedia.orgchemyx.com This hyphenated technique is highly sensitive and selective, making it ideal for detecting and identifying specific compounds like this compound within complex biological matrices, such as herbal extracts. wikipedia.orgresearchgate.net

In an LC-MS analysis, the sample is first injected into an HPLC system, where the components are separated on a chromatographic column (e.g., a C18 column). researchgate.netmpi-bremen.de As each component elutes from the column, it enters the mass spectrometer's ion source, where it is ionized. chemyx.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information that can confirm the identity of the compound. mpi-bremen.de Techniques like liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have been used for the chemical profiling of complex herbal formulas, demonstrating the utility of this method for identifying constituents like this compound. researchgate.net

| Component | Description | Source(s) |

| Liquid Chromatography (LC) | Separates compounds in a mixture using a column (e.g., HPLC with a C18 column). | researchgate.netthermofisher.com |

| Mass Spectrometry (MS) | Detects and identifies the separated compounds by measuring their mass-to-charge ratio. | wikipedia.orgmpi-bremen.de |

| Interface | Ionizes the compounds eluting from the LC column before they enter the mass spectrometer. | wikipedia.org |

| Application | Detection and identification of this compound in complex mixtures like plant extracts. | researchgate.net |

Pharmacological Activities and Molecular Mechanisms Non Clinical Investigations

Antiproliferative and Cytotoxic Research in Cellular Models

The potential of 5-O-Methylalloptaeroxylin as an anticancer agent has been explored through its effects on various human cancer cell lines. These non-clinical studies provide initial insights into its antiproliferative and cytotoxic activities.

Evaluation in Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HeLa)

Research has demonstrated that this compound, isolated from the chloroform (B151607) fraction of Ptaeroxylon obliquum leaf extracts, exhibits cytotoxic effects against several human cancer cell lines. up.ac.zaup.ac.za A colorimetric tetrazolium bromide assay was utilized to assess its antiproliferative activity against human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), hepatocarcinoma (HepG2), and cervical cancer (HeLa) cells. up.ac.zaup.ac.za

The compound displayed notable activity, with specific IC50 values determined for different cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Against HepG2 and HeLa cells, isolated compounds from P. obliquum, including this compound, showed IC50 values ranging from 52 to 539 μg/mL and 189 to 247 μg/mL, respectively. up.ac.za While the crude acetone (B3395972) extracts of P. obliquum were found to be toxic to HepG2 cells with IC50 values ranging from 8 to 200 µg/mL, they were less toxic to other cell lines. up.ac.za

| Cell Line | Cancer Type | IC50 Range (µg/mL) | Reference |

|---|---|---|---|

| HepG2 | Hepatocarcinoma | 52 - 539 | up.ac.za |

| HeLa | Cervical Cancer | 189 - 247 | up.ac.za |

Morphological Characterization of Cellular Effects

The cytotoxic effects of compounds isolated from Ptaeroxylon obliquum, including this compound, are further supported by observations of morphological changes in treated cancer cells. up.ac.zamdpi.com Following exposure to the extracts, both HepG2 and HeLa cells exhibited significant alterations in their typical shape and morphology. mdpi.com The cells lost their adherence capacity, became rounded, and appeared as floating, dead cells when compared to the untreated control cells, which maintained an adherent, spindle-shaped appearance. mdpi.com These morphological changes, indicative of cell death, were observed to be concentration-dependent. mdpi.com Light microscopy confirmed these alterations, providing visual evidence of the cytotoxic impact on HepG2 and HeLa cells. up.ac.za

Anti-inflammatory and Immunomodulatory Research

In addition to its antiproliferative properties, this compound has been investigated for its potential anti-inflammatory and immunomodulatory activities. These studies have been conducted in both in vivo animal models and in vitro cell line experiments.

In Vivo Studies in Animal Models (e.g., Carrageenan-Induced Edema in Rats)

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation. scielo.brnih.gov While direct studies on this compound in this model are not extensively detailed in the provided context, research on related plant extracts provides a basis for its potential anti-inflammatory effects. The inflammatory process in this model is characterized by swelling (edema) and the release of pro-inflammatory mediators. scielo.brfrontiersin.org The model is widely used to assess the efficacy of anti-inflammatory compounds. nih.gov

In Vitro Studies in Macrophage Cell Lines (e.g., J774A.1)

The murine macrophage-like cell line J774A.1 is a common model for studying inflammatory and immune responses at the cellular level. nih.govnih.govfrontiersin.org Macrophages play a crucial role in the immune system, including in the inflammatory response through phagocytosis and the production of signaling molecules like cytokines. japsonline.com While specific studies detailing the direct effects of this compound on J774A.1 cells are not explicitly covered, research on these cells often involves stimulating them with agents like lipopolysaccharide (LPS) to induce an inflammatory response and then measuring the effects of test compounds on this response. nih.gov

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6 mRNA)

A key aspect of the inflammatory response is the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). clinexprheumatol.orgnih.govnih.gov Research has shown that various compounds can modulate the expression of the mRNA of these cytokines. plos.orgresearchgate.net Studies on extracts from Ptaeroxylon obliquum have indicated their potential to affect the levels of pro-inflammatory cytokines. up.ac.za For instance, the effects of extracts and isolated compounds on the production of IL-1β and TNF-α have been evaluated using ELISA kits. up.ac.za The dysregulated expression of these cytokines is associated with various inflammatory conditions. nih.gov

| Cytokine | Function | Modulation by Plant Extracts | Reference |

|---|---|---|---|

| TNF-α | Mediates inflammation and cellular immune responses | Modulation of levels evaluated | up.ac.za |

| IL-1β | A key mediator of the inflammatory response | Modulation of levels evaluated | up.ac.za |

| IL-6 | Plays a central role in immune system homeostasis and inflammation | Associated with inflammation and can be modulated by various compounds | nih.gov |

Antioxidant Activity Investigations

Antioxidant activity is often evaluated using radical scavenging assays, which measure a compound's ability to neutralize unstable free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose. mdpi.come3s-conferences.org In these assays, the antioxidant donates a hydrogen atom or an electron to the radical, a reaction that can be measured by a change in color. mdpi.com

While studies on the isolated compound this compound are limited, its antioxidant potential has been inferred from investigations of extracts in which it is a constituent. For instance, aqueous extracts of Ptaeroxylon obliquum, from which this compound has been isolated, demonstrated significant radical scavenging activity. mdpi.comup.ac.za These water extracts effectively scavenged ABTS and DPPH radicals with IC50 values as low as 29.06 µg/mL and 43.4 µg/mL, respectively. mdpi.com In contrast, the acetone extracts and non-polar fractions, which also contain the compound, showed less scavenging activity. mdpi.com This suggests that the strong antioxidant effect of the aqueous extracts may be due to other hydrophilic compounds, although the presence of this compound is noted. mdpi.comresearchgate.net The ABTS assay is often considered more sensitive due to its faster reaction kinetics and heightened response to antioxidants. nih.gov

| Extract/Fraction | Assay | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| P. obliquum Water Extract | ABTS | 29.06 | mdpi.com |

| P. obliquum Water Extract | DPPH | 43.4 | mdpi.com |

Phenolic and flavonoid compounds are major classes of secondary metabolites in plants known for their antioxidant properties. e3s-conferences.orgnih.gov The total phenolic content (TPC) is commonly determined using the Folin-Ciocalteu reagent with results expressed as gallic acid equivalents (mg GAE/g), while total flavonoid content (TFC) is often measured by a colorimetric assay with aluminum chloride and expressed as quercetin (B1663063) or catechin (B1668976) equivalents (mg QE/g or mg CE/g). nih.govnih.gov

| Extract | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |

|---|---|---|---|

| P. obliquum Methanol Leaf Extract | 275 | - | nih.govvulcanchem.com |

| P. obliquum Ethanol Leaf Extract | - | 62.7 | nih.govvulcanchem.com |

Radical Scavenging Assays (e.g., DPPH, ABTS)

Antimicrobial Research

Antimicrobial agents can act through various mechanisms, such as inhibiting cell wall synthesis, disrupting membrane integrity, or interfering with nucleic acid and protein synthesis. nih.gov Research into natural products for new antibacterial agents is crucial due to rising antibiotic resistance. d-nb.inforsc.org

The search for new antifungal agents is driven by the limited classes of available drugs and the emergence of resistant fungal pathogens. nih.govmdpi.com Natural products are a promising source for compounds with novel antifungal mechanisms. mdpi.com

This compound has been identified in plant extracts with documented antifungal activity. vulcanchem.com For example, extracts from Cedrelopsis grevei bark, which is used in folk medicine for its antifungal properties, contain a variety of compounds. tandfonline.comresearchgate.net The polar fraction of its essential oil showed interesting bioactivity against Candida albicans. researchgate.net Furthermore, another compound, Obliquumol, isolated alongside this compound from P. obliquum, exhibited potent antifungal activity against Candida albicans with a reported MIC between 4 and 8 μg/mL. researchgate.net This activity was superior to the positive control, amphotericin B. researchgate.net While specific MIC values for this compound against fungal strains are not specified in the reviewed literature, its co-occurrence with other active antifungal compounds in medicinal plants points towards a potential role in the plant's defensive chemistry. vulcanchem.comresearchgate.net

Antifungal Activity (e.g., against pathogenic fungi)

Antiallergic Activity Studies

This compound has demonstrated notable antiallergic activity by inhibiting the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) mast cells. researchgate.net These cells are widely used in allergy research as they mimic the responses of mast cells and basophils in IgE-mediated allergic reactions. mdpi.com The release of β-hexosaminidase is a key marker of mast cell degranulation, a process that also releases histamine (B1213489) and other inflammatory mediators responsible for allergic symptoms. researchgate.netfrontiersin.org

In a study evaluating the components of a Thai herbal remedy, Benchalokawichian, this compound was identified as one of the active compounds responsible for its antiallergic effects. researchgate.net The study reported a significant inhibitory effect on β-hexosaminidase release, with an IC50 value of 14.16 μg/mL. researchgate.net This inhibitory action suggests that this compound can interfere with the signaling cascade that follows the binding of an antigen to IgE on the surface of mast cells, thereby preventing degranulation. researchgate.netnih.gov The antiallergic potential of compounds is often assessed by their ability to suppress these intracellular immunological reactions. researchgate.net

| Compound | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | RBL-2H3 | β-Hexosaminidase Release Inhibition | 14.16 μg/mL | researchgate.net |

Modulation of Endogenous Biological Pathways

Recent metabolomic studies have indicated that this compound may be involved in the modulation of several key metabolic pathways. In a study investigating the effects of areca nut extract in Wenchang chickens, this compound was identified as one of the differentially abundant metabolites. frontiersin.orgnih.gov The analysis revealed significant associations with glycerophospholipid metabolism, D-glutamine and D-glutamate metabolism, and the HIF-1 (hypoxia-inducible factor-1) signaling pathway. frontiersin.orgnih.gov

The HIF-1 signaling pathway is a critical regulator of cellular adaptation to low oxygen conditions and plays a role in energy metabolism. frontiersin.orgnih.gov Glutamine and glutamate (B1630785) are central to cellular metabolism, serving as precursors for the synthesis of ATP, biosynthetic molecules, and the antioxidant glutathione (B108866). nih.govcellsignal.com Specifically, glutamine can be converted to glutamate, which then enters the tricarboxylic acid (TCA) cycle or is used for glutathione production. nih.govcellsignal.com The involvement of this compound in these pathways suggests it may influence cellular energy homeostasis and redox balance.

The composition of the gut microbiota is crucial for host health, influencing nutrient metabolism, immune function, and protection against pathogens. nih.gov Dietary components can significantly alter the gut microbial community. mdpi.com A study on Wenchang chickens supplemented with areca nut extract, which contains this compound, observed changes in the cecal microbiota composition. frontiersin.orgnih.gov Although the direct effect of this compound alone was not isolated, its presence as a differential metabolite suggests a potential role in the observed microbial shifts. frontiersin.orgnih.gov Alterations in gut microbiota have been linked to changes in host metabolism and immune responses. nih.govfrontiersin.orgfrontiersin.org

This compound is being investigated for its potential as an inhibitor of amidases, such as fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govproteopedia.org Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects. nih.govproteopedia.org

Natural compounds are a promising source for the discovery of new FAAH inhibitors, potentially offering better safety profiles than synthetic drugs. mdpi.com The inhibition of FAAH is a therapeutic strategy for augmenting endocannabinoid signaling in vivo. nih.gov While direct evidence of this compound's FAAH inhibitory activity is still emerging, its chemical structure may lend itself to interacting with the active site of amidase enzymes. mdpi.com

Interaction with Gut Microbiota Composition

Investigation of Cellular Processes

The evaluation of a compound's influence on fundamental cellular processes is a cornerstone of non-clinical pharmacological research. These investigations aim to elucidate the mechanisms by which a substance exerts its effects at the cellular level. Key processes often examined include cell viability, which is a measure of healthy and functioning cells, and cell proliferation, the process of cell division. bioradiations.comsusupport.com Understanding a compound's impact on these activities is particularly crucial in fields like oncology, where the goal is often to inhibit the uncontrolled proliferation of cancer cells.

The cytotoxic and antiproliferative properties of this compound have been assessed in non-clinical, in vitro studies against various human cancer cell lines. These assays are designed to measure the concentration at which a compound can inhibit cellular growth and induce cell death.

A key method used in this research is the colorimetric tetrazolium bromide (MTT) assay. mdpi.com This technique assesses a cell's metabolic activity, which is directly correlated with the number of viable, or living, cells. sigmaaldrich.comtakarabio.com In this assay, the tetrazolium salt is converted by mitochondrial dehydrogenase enzymes in living cells into a purple formazan (B1609692) product, the quantity of which can be measured to determine cell viability. sigmaaldrich.com

Detailed research into compounds isolated from the leaves of Ptaeroxylon obliquum investigated the antiproliferative activity of this compound. mdpi.com The study evaluated its effects on several human cancer cell lines and reported the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.

The findings from this research indicated that this compound demonstrated cytotoxic activity against human hepatocarcinoma (HepG2) and human cervical cancer (HeLa) cells. mdpi.com The specific IC50 values obtained from these in vitro experiments are detailed in the table below.

Table 1: Antiproliferative Activity of this compound Against Human Cancer Cell Lines

This interactive table summarizes the research findings on the cytotoxic effects of this compound, detailing the specific cancer cell lines tested and the corresponding IC50 values.

| Cell Line | Cancer Type | IC50 (µg/mL) mdpi.com |

| HepG2 | Hepatocarcinoma (Liver Cancer) | 52 to 539 |

| HeLa | Cervical Cancer | 189 to 247 |

The results show a range of inhibitory concentrations, which can be influenced by various experimental factors. mdpi.com In the same study, this compound was isolated from the chloroform fraction of P. obliquum leaf extracts alongside other compounds, including obliquumol and a mixture of lupeol (B1675499) and β-amyrin. mdpi.com While the crude extracts showed selective toxicity against cancer cells, the isolated compounds were also evaluated for their individual activities. mdpi.com

Structure Activity Relationship Sar Studies and Computational Approaches

Correlating Structural Motifs with Biological Activity

The biological activity of a molecule is not determined by its entire structure but by specific structural motifs that interact with biological targets. SAR studies involve systematically modifying a molecule's structure and observing the corresponding changes in its biological activity. This process helps to identify the key molecular features responsible for the desired therapeutic effects. slideshare.net

In the case of chromone (B188151) derivatives like 5-O-Methylalloptaeroxylin, several structural elements are known to be crucial for their bioactivity. The core chromone scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyran ring, is a common feature in many biologically active natural products. nih.gov The specific substitutions on this scaffold significantly influence the compound's properties.

Research on related chromone compounds has provided insights into the potential SAR of this compound. For instance, studies on similar natural chromones have shown that the presence and nature of side chains can dramatically affect their inhibitory activity against certain enzymes. One study compared the inhibitory effects of different chromone derivatives on human cytochrome P450 enzymes. It was observed that anhydrosorbifolin, which has a linear side chain, exhibited 65% inhibition, while alloptaeroxylin (B1642927), lacking a side chain, showed only 25% inhibition. Another derivative, spatheliabischromone, with a cyclized side chain, displayed 42% inhibition. This suggests that the side chain at certain positions of the chromone ring is a key determinant of biological activity.

Furthermore, the methylation of hydroxyl groups, such as the 5-O-methyl group in this compound, is a common structural modification in natural products that can significantly impact their bioactivity. uomustansiriyah.edu.iq Methylation can alter a compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Studies on other complex natural products, like curcuminoids, have demonstrated that even small changes, such as the number of methoxy (B1213986) groups, can influence their antioxidant activity and stability. nuft.edu.ua This principle likely extends to this compound, where the 5-O-methyl group, in conjunction with other substituents on the chromone core, finely tunes its biological profile.

The table below summarizes the inhibitory effects of different chromone derivatives, highlighting the importance of side chains in determining biological activity.

| Compound | Side Chain Characteristics | Inhibition (%) |

| Anhydrosorbifolin | Linear side chain | 65 |

| Spatheliabischromone | Cyclized side chain | 42 |

| Alloptaeroxylin | No side chain | 25 |

Data sourced from a study on the inhibition of human cytochrome P450 enzymes by natural chromones.

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. slideshare.net Identifying the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing new, more potent analogues. The key functional groups that constitute the pharmacophore are responsible for the molecular interactions with the biological target, such as a protein or enzyme. slideshare.netresearchgate.net

The pharmacophore of this compound likely includes:

Aromatic Rings: The benzene ring of the chromone scaffold can participate in π-π stacking interactions with aromatic amino acid residues in the binding pocket of a target protein. uomustansiriyah.edu.iq

Hydrogen Bond Acceptors: The carbonyl group (C=O) at position 4 and the ether oxygen atoms in the pyran ring and the methoxy group are potential hydrogen bond acceptors, capable of forming hydrogen bonds with suitable donor groups on the target protein. researchgate.net

Hydrophobic Regions: The methyl groups and the carbon framework of the chromone ring contribute to the molecule's hydrophobicity, which can lead to favorable hydrophobic interactions within the binding site. researchgate.net

Methyl Group: The 5-O-methyl group is a key functional group. Its presence and position can influence the molecule's electronic properties and steric hindrance, which in turn can affect its binding affinity and selectivity.

The process of pharmacophore modeling can be either ligand-based or structure-based. slideshare.net In ligand-based modeling, a pharmacophore is derived by superimposing a set of active molecules and extracting their common chemical features. In structure-based modeling, the pharmacophore is defined by the key interaction points between a ligand and its target protein, as observed in a crystal structure. mdpi.comunivr.it For this compound, a combination of both approaches could be employed to build a comprehensive pharmacophore model.

Computational Modeling and In Silico Analysis

In recent years, computational modeling and in silico analysis have become indispensable tools in drug discovery and development. nih.gov These methods allow researchers to simulate and predict the behavior of molecules at the atomic level, providing valuable insights into their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. ncsu.edu In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule, such as this compound, to a specific protein target. nih.govmdpi.com

The process involves placing the ligand (this compound) into the binding site of the receptor (a protein) in various conformations and orientations and then scoring each pose based on a scoring function that estimates the binding energy. ncsu.edu A higher docking score generally indicates a more favorable binding interaction.

While specific molecular docking studies on this compound are not widely published, this technique has been successfully applied to other chromone derivatives and natural products to identify their potential protein targets and to elucidate their mechanisms of action. mdpi.comresearchgate.net For example, docking studies have been used to investigate the binding of chromone derivatives to enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. mdpi.com Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govopenbioinformaticsjournal.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, untested compounds based on their structural properties, known as molecular descriptors. nih.govresearchgate.net

A QSAR model is built using a dataset of compounds with known biological activities. nih.gov For each compound, a set of molecular descriptors is calculated, which can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices). openbioinformaticsjournal.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that relates these descriptors to the biological activity. nih.govresearchgate.net

Although specific QSAR studies focused solely on this compound are limited, the principles of QSAR have been extensively applied to various classes of compounds, including those with chromone scaffolds, to guide the design of new analogs with improved potency and selectivity. mdpi.com

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. libretexts.orglehigh.edu Unlike static methods like molecular docking, MD simulations provide a detailed picture of the conformational changes and fluctuations of a ligand-protein complex in a simulated physiological environment. mdpi.commdpi.com

An MD simulation starts with an initial set of coordinates for all atoms in the system, typically obtained from a crystal structure or a docking pose. compchems.com The forces on each atom are then calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time, generating a trajectory of atomic positions and velocities. libretexts.orglehigh.edu

MD simulations can be used to:

Assess the stability of a ligand-protein complex obtained from docking. nih.govmdpi.com

Investigate the conformational changes that occur upon ligand binding. ambermd.org

Calculate the binding free energy of a ligand to its target, providing a more accurate estimate of binding affinity than docking scores alone. mdpi.com

Identify key residues involved in the binding and stabilization of the ligand. nih.gov

Derivatization Strategies for Enhanced Analysis and Bioactivity Profiling

Chemical Derivatization for Chromatographic Detection Enhancement (e.g., HPLC-UV, HPLC-FLD, HPLC-MS)

The analysis of 5-O-Methylalloptaeroxylin in biological or botanical samples can be challenging due to its intrinsic physicochemical properties and potentially low concentrations. Chemical derivatization can introduce specific functional groups that enhance its detectability by various chromatographic methods. psu.edujfda-online.com

For High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible (UV) or Fluorescence (FLD) detection, derivatization aims to introduce a chromophore or fluorophore into the molecule. While the inherent chromone (B188151) structure of this compound possesses UV absorbance, its sensitivity might be insufficient for trace-level analysis. Derivatization reactions targeting any potential reactive sites, or through modification of the core structure, could significantly improve detection limits.

In the context of Mass Spectrometry (MS) detection, derivatization can improve ionization efficiency and induce characteristic fragmentation patterns, aiding in structural elucidation and quantification. spectroscopyonline.com For instance, the introduction of a group that readily accepts a charge can enhance signal intensity in Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) MS.

Common derivatization strategies applicable to coumarins, and by extension conceptually to this compound, often target hydroxyl or carbonyl groups. researchgate.netacs.orgrsc.orgnih.gov Although this compound has a methoxy (B1213986) group instead of a free hydroxyl group at the 5-position, other parts of the molecule might be amenable to derivatization, or demethylation could be performed to create a reactive hydroxyl group.

Table 1: Conceptual Derivatization Reactions for Enhanced Chromatographic Analysis of this compound

| Derivatization Reagent | Target Functional Group (Conceptual) | Resulting Derivative | Enhanced Detection Method |

| Dansyl chloride | Free hydroxyl (if demethylated) | Dansyl-ester derivative | HPLC-FLD |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl group | Hydrazone derivative | HPLC-UV |

| Girard's Reagent T | Carbonyl group | Hydrazone with quaternary ammonium | HPLC-ESI-MS |

| Silylation reagents (e.g., BSTFA) | Potential for reaction with enolizable ketone | Silyl ether derivative | GC-MS |

Synthesis of Conjugates for Targeted Delivery or Bio-imaging (Conceptual)

The conjugation of bioactive molecules to targeting moieties or imaging agents is a powerful strategy to enhance their efficacy and enable their visualization in biological systems. beilstein-journals.orgnih.gov For this compound, the synthesis of such conjugates is a conceptual approach to improve its therapeutic potential.

Targeted Delivery: By attaching this compound to a molecule that specifically recognizes a biological target, such as a receptor overexpressed on cancer cells, its delivery can be directed to the site of action, potentially reducing off-target effects. nih.gov This typically involves a linker that connects the drug to the targeting ligand. The linker can be designed to be stable in circulation but cleavable at the target site, releasing the active drug. nih.gov

Bio-imaging: For visualization purposes, this compound could be conjugated to a fluorescent dye or a radionuclide. This would allow for the tracking of its distribution and accumulation in cells or tissues, providing valuable information about its pharmacokinetics and target engagement.

The synthesis of these conjugates would require the introduction of a reactive functional group onto the this compound scaffold, which could then be used for coupling with the targeting or imaging agent.

Table 2: Conceptual Conjugates of this compound

| Conjugate Type | Targeting/Imaging Moiety (Example) | Linker Type (Conceptual) | Potential Application |

| Targeted Drug Conjugate | Folic Acid | Cleavable ester or amide | Targeted cancer therapy |

| Bio-imaging Conjugate | Fluorescein isothiocyanate (FITC) | Stable amide | In vitro cellular uptake studies |

| Polymer-Drug Conjugate | Polyethylene glycol (PEG) | Ester | Improved solubility and circulation time |

Creation of Prodrugs or Metabolically Stabilized Analogues

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. rsc.orgwikipedia.orgresearchgate.net This approach can be used to overcome various limitations of a drug, such as poor solubility, instability, or rapid metabolism.

For this compound, a prodrug strategy could be conceptually employed to enhance its oral bioavailability or to achieve targeted release. For instance, ester or phosphate (B84403) prodrugs could be synthesized to improve water solubility. These prodrugs would be designed to be hydrolyzed by enzymes in the body to release the active this compound. mdpi.com

Metabolically stabilized analogues can be created by modifying the chemical structure to block sites of metabolic inactivation. For coumarin-type compounds, this could involve replacing metabolically labile groups with more stable ones, for example, by fluorination or by introducing steric hindrance to prevent enzymatic attack.

Table 3: Conceptual Prodrug and Metabolically Stabilized Analogue Strategies for this compound

| Strategy | Modification (Conceptual) | Rationale |

| Ester Prodrug | Addition of a cleavable ester group | Enhance water solubility and oral absorption |

| Phosphate Prodrug | Addition of a phosphate group | Improve aqueous solubility for parenteral administration |

| Metabolic Stabilization | Introduction of a fluorine atom at a metabolically active site | Block metabolic degradation, prolong half-life |

Impact of Derivatization on In Vitro and In Vivo Bioactivity

For coumarin (B35378) derivatives, structural modifications have been shown to significantly influence their bioactivities, including their antioxidant, antimicrobial, and anticancer effects. nih.govresearchgate.netmdpi.comnih.gov For example, the introduction of certain substituents on the coumarin ring has been reported to enhance anticancer activity. nih.gov Conversely, other modifications may lead to a decrease or a complete loss of activity.

In the case of this compound, any derivatization would need to be carefully designed and evaluated to ensure that the desired biological activity is retained or enhanced. For instance, while conjugation to a targeting moiety may improve delivery, the conjugate itself might be inactive until the active drug is released. Similarly, the modifications in a prodrug must be readily reversible in vivo to ensure the timely release of the active compound.

The impact of derivatization would need to be assessed through a comprehensive panel of in vitro and in vivo assays to determine the structure-activity relationship and to select the most promising derivatives for further development.

Table 4: Potential Impacts of Derivatization on the Bioactivity of this compound (Conceptual)

| Derivatization Type | Potential Impact on Bioactivity | Rationale |

| Halogenation | Increased or altered bioactivity | Changes in electronic properties and lipophilicity |

| Glycosylation | Modified solubility and targeting | Potential for improved pharmacokinetics and cell recognition |

| Amination | Introduction of basic centers | Potential for new biological interactions and improved solubility |

Future Research Directions and Translational Perspectives Non Clinical Focus

Elucidation of Undiscovered Molecular Targets

A significant gap in the current understanding of 5-O-Methylalloptaeroxylin is the precise identification of its molecular targets. While its parent class, coumarins and chromones, are known to interact with a wide array of biological molecules, the specific targets for this particular derivative are not yet established. nih.govconicet.gov.arnih.gov Future research should prioritize the deconvolution of its mechanism of action through comprehensive target identification and validation studies.

Computational approaches, such as molecular docking and in silico screening, can be employed to predict potential binding partners. researchgate.netacs.org For instance, given the known antimycobacterial potential of other chromones, DNA gyrase, an essential bacterial enzyme, represents a plausible, yet unconfirmed, target for investigation. acs.org Other potential target classes for coumarin-like structures that warrant investigation for this compound include enzymes involved in signaling pathways, such as kinases, and proteins that regulate apoptosis and cell cycle progression. nih.govgoogle.com

Table 1: Potential Molecular Target Classes for this compound Based on Related Coumarin (B35378)/Chromone (B188151) Research

| Potential Target Class | Rationale for Investigation | Relevant Research Context |

| Topoisomerases (e.g., DNA Gyrase) | Other chromones have shown activity against bacterial DNA gyrase, a key target for antimicrobials. acs.org Synthetic coumarins are known to inhibit topoisomerases. nih.gov | Antimicrobial drug discovery |

| Kinases & Phosphatases | These enzymes are central to cell signaling and are common targets for natural products. | Cellular signaling pathway modulation |

| Apoptosis-Regulating Proteins (e.g., Caspases, Bcl-2 family) | Coumarins are known to modulate proteins related to apoptosis. nih.gov Extracts containing this compound have demonstrated cytotoxicity. mdpi.comup.ac.za | Investigation of cytotoxic mechanisms |

| Inflammatory Pathway Enzymes (e.g., COX, LOX) | The source plant, P. obliquum, is used traditionally for inflammatory conditions, and extracts show anti-inflammatory activity. up.ac.zanih.gov | Anti-inflammatory mechanism discovery |

| Amide Hydrolases (e.g., FAAH) | Certain coumarins have been investigated as modulators of fatty acid amide hydrolase (FAAH), which is involved in signaling. google.com | Neuromodulatory and inflammatory research |

| Cholinesterases & Monoamine Oxidases (MAO) | Some coumarin derivatives have shown inhibitory activity against these enzymes, which are relevant to neurobiology. nih.gov | Neuroscience research applications |

This table is illustrative and based on activities observed for the broader coumarin and chromone classes; specific interactions with this compound require experimental validation.

Exploration of Novel Analogues and Combinatorial Approaches

The structural scaffold of this compound is ripe for chemical modification to explore structure-activity relationships (SAR). vulcanchem.com The synthesis of novel analogues through semi-synthetic modification of the isolated natural product or through total synthesis could lead to derivatives with enhanced potency or novel bioactivities. up.ac.za

Combinatorial chemistry offers a powerful strategy to rapidly generate large libraries of structurally related compounds. copbela.orgslideshare.netpharmatutor.org By using the core oxepinochromone structure of this compound as a template, different functional groups can be systematically introduced at various positions. vulcanchem.com This approach allows for the efficient exploration of chemical space around the natural product scaffold, which can be crucial for optimizing a desired biological effect or discovering entirely new applications. edelris.com Such libraries can then be subjected to high-throughput screening to identify leads with improved characteristics. pharmatutor.org

Key synthetic strategies could involve:

Modification of the methoxy (B1213986) group: Exploring the impact of different alkyl or aryl ether groups at the C-5 position.

Alterations to the dimethylpyran ring: Investigating the role of the gem-dimethyl group and the double bond in bioactivity.

Derivatization of the chromone core: Introducing substituents onto the aromatic ring to probe electronic and steric effects.

Development of Advanced In Vitro and Ex Vivo Models

To gain deeper insights into the biological effects of this compound, future research must move beyond traditional 2D cell culture models. lek.com Advanced in vitro and ex vivo systems that more accurately mimic physiological conditions are essential for generating human-relevant data and understanding complex biological responses. mdpi.com

In Vitro Models: The use of three-dimensional (3D) cell culture systems, such as spheroids and organoids, can provide a more physiologically relevant context for studying the compound's effects on cell clusters that mimic tissue microenvironments. researchgate.netjove.com Furthermore, microphysiological systems, or "organs-on-a-chip," can model the function of specific organs (e.g., liver, intestine) and allow for the investigation of multi-organ interactions and metabolic effects in a controlled setting. mdpi.comwur.nl

Ex Vivo Models: Ex vivo studies on isolated tissues and organs can provide valuable information on the compound's effects at a tissue level. For example, based on research with other coumarins, isolated rat tracheal rings could be used to investigate potential smooth muscle relaxant properties, while isolated liver or brain tissue slices could be used to study metabolism and tissue-specific bioactivity. mdpi.comnih.gov

Mechanistic Studies of Bioactivity at the Systems Level

Understanding the full impact of this compound requires a holistic, systems-level approach. Rather than focusing on a single target or pathway, systems biology methods can be used to build a comprehensive picture of the cellular response to the compound. helmholtz-hips.de

This can be achieved by integrating various "omics" technologies:

Transcriptomics (RNA-Seq): To identify changes in gene expression across the entire genome in response to treatment.

Proteomics: To quantify changes in protein levels and post-translational modifications, revealing downstream effects of pathway modulation.

Metabolomics: To analyze shifts in the cellular metabolome, providing a functional readout of the physiological state.

Integrating these large datasets with advanced bioinformatics and machine learning can help construct molecular networks, identify key perturbed pathways, and generate new hypotheses about the compound's mechanism of action. helmholtz-hips.dersc.org This approach is particularly valuable for natural products, which often have multiple biological effects.

Potential for Pre-clinical Development in Specific Non-human Applications

Beyond its potential as a tool compound in biomedical research, this compound and the plant extracts it is derived from hold promise for specific non-human applications. These translational perspectives offer avenues for development that are not subject to clinical trial regulations for human therapeutics.

Agriculture: Plant extracts containing coumarins and other phytochemicals have been explored as biostimulants to enhance crop growth and resilience. upm.edu.my Studies on extracts from P. obliquum and related plants suggest potential applications in agriculture. researchgate.net Furthermore, the related compound ptaeroxylin (B86782) is being investigated as a natural fungicide and nematicide, indicating a potential role for this compound or its derivatives in crop protection. vulcanchem.com

Ethnoveterinary Medicine: The source plant, Ptaeroxylon obliquum, has a history of use in traditional medicine for treating animal ailments. nih.gov Research into the specific bioactivities of its constituent compounds, like this compound, could help validate and refine these traditional uses, potentially leading to standardized phytomedicines for veterinary applications.

Material Science: The parent plant Ptaeroxylon obliquum is known as "sneezewood," and its durability is well-recognized. While not a direct application of the isolated compound, understanding the chemical constituents that contribute to properties like pest and decay resistance could inform the development of novel wood preservatives or biomaterials.

Table 2: Potential Non-Human Pre-clinical Applications for this compound

| Application Area | Specific Potential Use | Rationale / Supporting Evidence |

| Agriculture | Natural Fungicide / Nematicide | The related compound, Ptaeroxylin, is being investigated for these properties. vulcanchem.com |

| Agriculture | Plant Biostimulant | Extracts containing the compound have shown positive effects on seed germination and plant growth. upm.edu.myresearchgate.net |

| Veterinary Science | Ethnoveterinary Medicine | The source plant, P. obliquum, is used traditionally to treat animal infections. nih.gov |

| Material Science | Wood Preservative Research | The source plant's wood is highly durable, and its chemical constituents may contribute to this property. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.